(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18309027
InChI: InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12/h2-4,10,13H,5-6H2,1H3/t10-/m0/s1
SMILES:
Molecular Formula: C11H12BrNO2
Molecular Weight: 270.12 g/mol

(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

CAS No.:

Cat. No.: VC18309027

Molecular Formula: C11H12BrNO2

Molecular Weight: 270.12 g/mol

* For research use only. Not for human or veterinary use.

(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate -

Specification

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
IUPAC Name methyl (3S)-5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Standard InChI InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12/h2-4,10,13H,5-6H2,1H3/t10-/m0/s1
Standard InChI Key FCAFKZZXSROWTA-JTQLQIEISA-N
Isomeric SMILES COC(=O)[C@@H]1CC2=C(CN1)C=CC=C2Br
Canonical SMILES COC(=O)C1CC2=C(CN1)C=CC=C2Br

Introduction

Structural and Molecular Characteristics

The compound features a bicyclic tetrahydroisoquinoline core, with a bromine atom imparting electronic and steric effects that influence reactivity. Key structural attributes include:

PropertyValue
IUPAC NameMethyl (3S)-5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Molecular FormulaC11H12BrNO2\text{C}_{11}\text{H}_{12}\text{BrNO}_2
Molecular Weight270.12 g/mol
Canonical SMILESCOC(=O)[C@@H]1CC2=C(CN1)C=CC=C2Br
InChI KeyFCAFKZZXSROWTA-JTQLQIEISA-N
Storage ConditionsRoom temperature, sealed in dry conditions, protected from light

The (S)-configuration at the 3-position is critical for its interactions in asymmetric synthesis and biological systems.

Synthetic Routes

Bromination-Esterification Strategy

A common synthesis involves bromination of a tetrahydroisoquinoline precursor followed by esterification. For example, 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is treated with methanol under acidic conditions to yield the methyl ester. This method emphasizes scalability, with yields exceeding 90% in optimized setups.

Oxidation of Tetrahydroisoquinoline Derivatives

An alternative route employs 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) as an oxidizing agent. In a representative procedure:

  • Reaction Setup: 5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester (880 mg) is refluxed with DDQ (1.62 mg) in dry tetrahydrofuran (19 mL) for 18 hours .

  • Workup: The mixture is filtered, washed with dichloromethane, and treated with aqueous sodium hydroxide.

  • Purification: Flash chromatography yields the product as a beige solid (91% yield) .

This method is noted for its efficiency and compatibility with sensitive functional groups .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a key intermediate in synthesizing bioactive molecules. For instance, it is utilized in the production of angiotensin-converting enzyme (ACE) inhibitors and neuroactive agents due to its ability to modulate neurotransmitter pathways .

Fragment-Based Drug Design (FBDD)

In FBDD, the tetrahydroisoquinoline core acts as a versatile scaffold. Substituents like bromine and ester groups enable structural diversification, facilitating the development of kinase inhibitors and antimicrobial agents .

Asymmetric Catalysis

The chiral center at the 3-position makes the compound a candidate for asymmetric synthesis. It has been employed in Rh(III)-catalyzed reactions to construct complex heterocycles .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water but dissolves readily in polar organic solvents (e.g., tetrahydrofuran, dichloromethane) . As a hydrochloride salt, its aqueous solubility improves, making it suitable for biological assays .

Spectroscopic Data

  • 1H^1\text{H} NMR (CDCl3_3): Key signals include δ 9.31 (s, 1H), 8.90 (s, 1H), and 4.09 (s, 3H) .

  • IR: Strong absorption bands at 1745 cm1^{-1} (ester C=O) and 670 cm1^{-1} (C-Br) .

HazardGHS Code
Skin irritationH315
Eye irritationH319
Respiratory irritationH335

Precautionary Measures

  • Use personal protective equipment (PPE) including gloves and goggles.

  • Avoid inhalation and direct contact with skin .

Future Directions

Research opportunities include:

  • Optimizing Synthetic Routes: Developing continuous flow processes to enhance yield and reduce waste .

  • Biological Profiling: Investigating its efficacy against neurodegenerative diseases and antibiotic-resistant pathogens .

  • Catalytic Applications: Expanding its use in enantioselective catalysis for natural product synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator